molecular formula C17H22ClNO3 B3138204 N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride CAS No. 449195-33-9

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride

Cat. No.: B3138204
CAS No.: 449195-33-9
M. Wt: 323.8
InChI Key: ZJPWDTXEAVRQIQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO3. It is known for its unique structure, which includes a benzyl group attached to an ethanamine backbone, with two methoxy groups on the phenoxy ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride typically involves the reaction of 2,6-dimethoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl ether. This intermediate is then reacted with ethylene diamine under reflux conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of N-methyl-2-(2,6-dimethoxyphenoxy)ethanamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for certain diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine
  • N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine acetate
  • N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine sulfate

Uniqueness

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications where these properties are essential.

Properties

IUPAC Name

N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.ClH/c1-19-15-9-6-10-16(20-2)17(15)21-12-11-18-13-14-7-4-3-5-8-14;/h3-10,18H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPWDTXEAVRQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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